molecular formula C11H10FNO B13206209 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile

Cat. No.: B13206209
M. Wt: 191.20 g/mol
InChI Key: DDTTWMZIGFUBQB-UHFFFAOYSA-N
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Description

Product Overview 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C 11 H 10 FNO and a molecular weight of 191.20 . It is supplied for research purposes and is strictly designated as For Research Use Only. Not for human or veterinary use. Research Context and Potential Applications This compound belongs to the class of oxirane (epoxide) carbonitriles, which are valuable building blocks in synthetic organic chemistry . The integration of both an oxirane ring and a nitrile group provides two reactive sites that can be selectively manipulated for the synthesis of more complex molecules. Recent scientific literature highlights that such oxirane derivatives are key intermediates in regioselective synthesis routes, particularly for constructing nitrogen-based fused heterocycles . These heterocyclic scaffolds are of significant interest in medicinal and agrochemical research due to their wide range of biological activities . While the specific biological mechanism of action for this exact compound is not reported in the searched sources, analogous structures are utilized in the development of compounds for various biological targets.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C11H10FNO/c1-2-11(10(7-13)14-11)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3

InChI Key

DDTTWMZIGFUBQB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Heating methyl sulfoxide with methyl sulfate at 70–80 °C to form DMSO-Me2SO4 sulfonium salt.
  • Cooling the mixture to room temperature.
  • Adding the fluorophenyl carbonyl compound, catalyst (e.g., tetrabutylammonium salts), and a base such as potassium hydroxide or sodium tert-butoxide.
  • Stirring under controlled temperatures (20–60 °C) for several hours to complete epoxidation.

Representative Example (Adapted from CN102491959B):

Reagent Amount (g) Moles Conditions Yield (%) Purity (%)
Methyl sulfoxide 23.4 0.30 70–80 °C, 2–4 h
Methyl sulfate 37.8 0.30
4'-Fluorobenzophenone 44.5 0.20 Room temp to reflux, 4–6 h 94–97 ~97
Potassium hydroxide 37.3 0.60
Catalyst (e.g., TBAC, BTEA) 1.0

The product, 2-(4-fluorophenyl)-2-ethyl oxirane derivatives, is isolated by extraction, drying, and evaporation to yield a pale yellow oily liquid with high purity and yield.

Base-Promoted Reaction of Aldehydes with Chloroacetonitrile (Oxirane-2-carbonitrile Formation)

Another well-documented method for preparing 3-(4-fluorophenyl)oxirane-2-carbonitrile derivatives involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile in the presence of a base such as potassium hydroxide in tetrahydrofuran (THF).

Reaction Conditions:

  • Aldehyde (10 mmol), chloroacetonitrile (12 mmol), and KOH (12 mmol) in 50 mL THF.
  • Stirring at room temperature for approximately 10 hours.
  • The reaction proceeds via nucleophilic substitution and intramolecular ring closure to form the oxirane ring with a nitrile substituent.

Product Characteristics:

  • The trans-isomer of 3-(4-fluorophenyl)oxirane-2-carbonitrile crystallizes as colorless crystals.
  • Typical yields range around 48–55%.
  • Melting point approximately 62–63 °C.
  • The method is sensitive to acidic conditions, which can degrade the epoxide ring.

Synthesis via α-Bromoacetophenone and 3-Oxopropionitrile Condensation

A more indirect synthetic route involves the condensation of 2-fluoro-α-bromoacetophenone with 3-oxopropionitrile under basic catalysis in organic solvents such as ethyl acetate, followed by post-treatment and purification steps.

Key Steps:

  • Reaction of 2-fluoro-α-bromoacetophenone, 3-oxopropionitrile, and a base (e.g., potassium carbonate) at 40–60 °C for 3–6 hours.
  • Quenching with dilute hydrochloric acid.
  • Separation, washing, drying, and concentration to isolate 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile intermediate.
  • Further catalytic treatment with Pd-C and molecular sieves to obtain pyrrole derivatives (related compounds).

While this method targets pyrrole derivatives, the intermediate steps and reagents are relevant for synthesizing fluorophenyl-substituted oxiranes bearing nitrile groups.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent Conditions Yield (%) Notes
Sulfonium salt epoxidation Methyl sulfoxide, methyl sulfate, 4'-fluorobenzophenone Potassium hydroxide, TBAC/BTEA/DABCO Methylene dichloride, toluene 20–80 °C, 3–6 h 94–97 High purity, scalable
Base-promoted aldehyde reaction 4-fluorobenzaldehyde, chloroacetonitrile KOH THF Room temp, 10 h 48–55 Sensitive to acid, trans-isomer isolated
α-Bromoacetophenone condensation 2-fluoro-α-bromoacetophenone, 3-oxopropionitrile K2CO3, Pd-C, HZSM-5 Ethyl acetate, 1,4-dioxane 40–90 °C, 3–20 h Intermediate steps Related synthesis, useful for intermediates

Research Discoveries and Notes

  • The sulfonium salt method offers a clean and efficient route, minimizing side reactions and allowing for easy scale-up, making it industrially attractive.
  • The base-promoted condensation of aldehydes with chloroacetonitrile is straightforward but yields moderate product amounts and requires careful handling to prevent epoxide ring opening.
  • The α-bromoacetophenone route is more complex but provides access to multifunctional intermediates useful in further heterocyclic synthesis, demonstrating the versatility of fluorophenyl oxirane chemistry.
  • Catalysts such as tetrabutylammonium salts (chloride, bromide), benzyltriethylammonium chloride, and bases including potassium hydroxide and sodium tert-butoxide significantly influence reaction efficiency and selectivity.
  • Solvent choice (e.g., methylene dichloride, toluene, THF) impacts solubility and reaction kinetics, with polar aprotic solvents favoring nucleophilic epoxidation steps.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile involves its reactivity towards nucleophiles due to the strained oxirane ring. The ring-opening reactions lead to the formation of various intermediates that can interact with biological targets. The carbonitrile group can also participate in interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of oxirane-2-carbonitriles are highly influenced by substituents on the oxirane ring and the aromatic group. Key comparisons include:

Table 1: Substituent Effects on Reactivity in Meinwald Rearrangement
Compound Name Substituent (R) Yield (%) Key Observation
cis-3-(4-Fluorophenyl)oxirane-2-carbonitrile 4-F-C6H4 55 Moderate yield; electron-withdrawing F enhances electrophilicity
cis-3-(4-Chlorophenyl)oxirane-2-carbonitrile 4-Cl-C6H4 66 Higher yield due to stronger electron-withdrawing Cl
3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile 4-F-C6H4 + C2H5 N/A Ethyl group may reduce ring strain, altering reactivity
3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile 3-CH3-C6H4 N/A Methyl substituent increases steric hindrance

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance electrophilicity of the epoxide, improving reaction efficiency in rearrangements .
  • Steric effects from alkyl groups (e.g., ethyl, methyl) may hinder nucleophilic attack but could stabilize intermediates .

Stereochemical Considerations

Both cis- and trans-diastereomers of 3-(4-fluorophenyl)oxirane-2-carbonitrile undergo Meinwald rearrangement with comparable yields (54–55%), indicating stereochemistry has minimal impact on reactivity . For 3-ethyl derivatives, the steric profile of the ethyl group might influence diastereoselectivity in synthesis, though specific data are lacking.

Key Insights :

  • The target compound’s 4-fluorophenyl group aligns with applications in materials science (e.g., phosphorescent complexes) .
  • Ethyl-substituted derivatives may exhibit enhanced lipophilicity, making them suitable for drug delivery systems .

Physical Properties

Table 3: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Physical State
This compound C11H10FNO 191.20 Likely liquid
3-Ethyl-3-(3-methylphenyl)oxirane-2-carbonitrile C12H13NO 187.24 Liquid (oily)
3-(4-Chlorophenyl)oxirane-2-carbonitrile C9H6ClNO 179.61 Crystalline

Note: Data inferred from analogous compounds in , and 12.

Biological Activity

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile is an organic compound belonging to the oxirane family, characterized by its three-membered cyclic ether structure. Its molecular formula is C12H12FNOC_{12}H_{12}FNO, with a molecular weight of approximately 219.24 g/mol. The compound's unique structure, featuring an ethyl group, a 4-fluorophenyl substituent, and a carbonitrile functional group, underpins its significant biological activity, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its electrophilic nature, which arises from the strain in the oxirane ring. This strain enhances its reactivity towards nucleophiles, facilitating interactions with various biological targets such as enzymes and receptors. The carbonitrile group may also modulate enzyme interactions, influencing metabolic pathways and physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. Its reactivity allows it to disrupt bacterial cell membranes and inhibit growth.
  • Anticancer Properties : The compound has shown promise in anticancer research, potentially acting through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cells.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The presence of the fluorinated phenyl group is particularly significant, as fluorine can enhance lipophilicity and influence pharmacokinetic properties. SAR studies suggest that modifications to the phenyl ring or substituent groups can significantly alter the compound's potency against various biological targets .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Testing : A study involving human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrileContains chloro and fluoro substituents on a phenyl ringFeatures a methoxy substituent instead of an ethyl group
2-(3-Fluorophenyl)oxiraneContains a fluorinated phenyl group and an oxirane ringLacks the carbonitrile group
3-Chloro-4-fluorophenylboronic acidContains boronic acid functionalityPrimarily used in cross-coupling reactions

This table illustrates how the specific combination of functional groups in this compound contributes to its distinctive biological profile compared to similar compounds.

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